Cas no 33805-45-7 (Uridine,5-(dimethylamino)- (7CI,8CI,9CI))

Uridine,5-(dimethylamino)- (7CI,8CI,9CI) structure
33805-45-7 structure
Product Name:Uridine,5-(dimethylamino)- (7CI,8CI,9CI)
CAS No:33805-45-7
MF:C11H17N3O6
MW:287.269182920456
CID:322141
PubChem ID:253198
Update Time:2025-04-19

Uridine,5-(dimethylamino)- (7CI,8CI,9CI) Chemical and Physical Properties

Names and Identifiers

    • Uridine,5-(dimethylamino)- (7CI,8CI,9CI)
    • 2-(5,6-dichloro-3-ethyl-2-methylbenzimidazol-1-ium-1-yl)-N,N-diethylethanamine,chloride,hydrochloride
    • 5-dimethylamino-uridine
    • 5-Dimethylsulfamoyl-indol-3-carbonsaeure
    • 5-dimethylsulfamoyl-indole-3-carboxylic acid
    • 5-Dimethyluridin
    • NSC 75792
    • DTXSID70955391
    • NSC-75792
    • 33805-45-7
    • 5-(Dimethylamino)-4-hydroxy-1-pentofuranosylpyrimidin-2(1H)-one
    • NSC75792
    • Inchi: 1S/C11H17N3O6/c1-13(2)5-3-14(11(19)12-9(5)18)10-8(17)7(16)6(4-15)20-10/h3,6-8,10,15-17H,4H2,1-2H3,(H,12,18,19)
    • InChI Key: NQCGFLGDDGUFGX-UHFFFAOYSA-N
    • SMILES: O1C(CO)C(C(C1N1C(NC(C(=C1)N(C)C)=O)=O)O)O

Computed Properties

  • Exact Mass: 287.11200
  • Monoisotopic Mass: 287.112
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 451
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 4
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: _1.6
  • Topological Polar Surface Area: 123Ų

Experimental Properties

  • Density: 1.57±0.1 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 188-189 ºC
  • Refractive Index: 1.651
  • Solubility: Slightly soluble (21 g/l) (25 º C),
  • PSA: 128.02000
  • LogP: -2.78590
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